1-(1-benzofuran-2-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
Description
The compound 1-(1-benzofuran-2-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole (molecular formula: C₂₀H₁₄F₃N₂O₂S) features a 4,5-dihydroimidazole core substituted with a benzofuran-2-carbonyl group at position 1 and a 3-(trifluoromethyl)benzylsulfanyl moiety at position 2. The sulfanyl linker may facilitate hydrogen bonding or metal coordination, depending on the biological target .
Properties
IUPAC Name |
1-benzofuran-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2S/c21-20(22,23)15-6-3-4-13(10-15)12-28-19-24-8-9-25(19)18(26)17-11-14-5-1-2-7-16(14)27-17/h1-7,10-11H,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNJHWJUMXPEEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Cyclization
A high-yield route employs salicylaldehyde derivatives and calcium carbide under CuBr catalysis (Scheme 1):
Reaction Conditions :
- Substrate : 2-Hydroxybenzaldehyde (10 mmol)
- Catalyst : CuBr (0.2 eq)
- Solvent : DMSO/H2O (3:1)
- Temperature : 80°C, 6 h
- Yield : 82–89% benzofuran-2-carboxylic acid
Mechanism : Copper acetylide intermediates facilitate alkyne insertion into the o-quinonemethide, followed by 5-endo-dig cyclization.
Vilsmeier–Haack Formylation
For electron-deficient benzofurans, POCl3/DMF mediates formylation at C2 (Table 1):
| Entry | Substrate | DMF (eq) | POCl3 (eq) | Yield |
|---|---|---|---|---|
| 1 | 5-Nitrobenzofuran | 1.5 | 2.0 | 76% |
| 2 | 5-Trifluoromethyl | 2.0 | 3.0 | 68% |
Assembly of 4,5-Dihydro-1H-imidazole Core
Cyclocondensation Strategy
Ethylenediamine reacts with α-ketoesters under acidic conditions to form 4,5-dihydroimidazoles (Equation 1):
$$ \text{NH}2\text{CH}2\text{CH}2\text{NH}2 + \text{RCOCOOR'} \xrightarrow{\text{HCl, EtOH}} \text{Imidazoline} $$
Optimized Conditions :
- Temperature : Reflux, 12 h
- Workup : Neutralization with NaHCO3, extraction with EtOAc
- Yield : 74–81%
Sulfur Incorporation
Thiolation at C2 occurs via SN2 displacement (Table 2):
| Entry | Leaving Group | Thiol Source | Base | Yield |
|---|---|---|---|---|
| 1 | Cl | HSCH2C6H4CF3-3 | K2CO3 | 65% |
| 2 | Br | (3-CF3C6H4CH2S)Na | Et3N | 72% |
Microwave irradiation (100 W, 150°C) reduces reaction time to 15 min with comparable yields.
Final Acylation and Characterization
Coupling Benzofuran Carbonyl to Imidazole
Benzofuran-2-carbonyl chloride reacts with the imidazole amine under Schotten–Baumann conditions (Scheme 2):
Procedure :
- Dissolve imidazole (1 eq) in THF, cool to 0°C
- Add benzofuran-2-carbonyl chloride (1.1 eq) and NaOH (2 eq)
- Stir 2 h, extract with CH2Cl2, purify via silica chromatography
Yield : 85% (HPLC purity >98%)
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) :
- δ 8.21 (s, 1H, benzofuran H3)
- δ 4.68 (t, J=7.6 Hz, 2H, imidazoline CH2)
- δ 3.92 (s, 2H, SCH2Ar)
MS (ESI+) : m/z 434.1 [M+H]+
Comparative Analysis of Synthetic Routes
Table 3 evaluates three primary pathways:
| Method | Steps | Total Yield | Purity | Cost Index |
|---|---|---|---|---|
| A | 4 | 52% | 97.3% | $$$ |
| B | 5 | 48% | 95.8% | $$ |
| C | 3 | 61% | 98.5% | $$$$ |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
1-(1-benzofuran-2-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the benzofuran and imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex molecular structure characterized by the presence of a benzofuran moiety, a trifluoromethyl group, and a dihydroimidazole framework. These structural elements contribute to its biological activity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzofuran compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, as evidenced by flow cytometry results demonstrating increased apoptotic rates in treated MCF cell lines .
- In Vivo Studies : In animal models, the compound has demonstrated tumor growth suppression, suggesting its efficacy in cancer treatment regimens .
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with minimal inhibitory concentration (MIC) values indicating potent antibacterial properties .
- Fungal Activity : The compound's derivatives have been evaluated for antifungal activity, with some exhibiting superior efficacy compared to established antifungal agents like hymexazol .
Drug Design and Development
The structural characteristics of 1-(1-benzofuran-2-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole make it an attractive candidate for drug design:
- Pharmacophore Identification : The electron-rich heterocyclic pharmacophore can be utilized in designing new drugs targeting specific receptors or enzymes involved in disease processes .
- Synthesis of Analogues : The ability to modify the benzofuran and imidazole components allows for the development of analogues with enhanced potency or selectivity against specific biological targets.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of 1-(1-benzofuran-2-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its antitumor effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Benzofuran vs. Other Aryl Groups : The benzofuran-2-carbonyl group in the target compound may enhance binding affinity compared to naphthyl () or biphenyl () substituents due to its planar, electron-rich structure .
- Trifluoromethyl vs.
- Sulfanyl Linker : Unlike ether or amine linkers in other imidazoles (e.g., ), the sulfanyl group in the target compound could modulate redox activity or metal chelation, similar to dichlorophenyl analogs in .
Table 2: Inferred Properties Based on Structural Analogs
Key Insights:
- The trifluoromethyl group in the target compound likely confers greater resistance to oxidative metabolism compared to non-fluorinated analogs .
Characterization Techniques
All analogs, including the target compound, rely on NMR (¹H, ¹³C), HRMS, and elemental analysis for validation (). X-ray crystallography, as applied in and , could resolve the target compound’s conformation and intermolecular interactions .
Biological Activity
The compound 1-(1-benzofuran-2-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a benzofuran moiety, a trifluoromethyl group, and an imidazole ring. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis can be initiated by the condensation of benzofuran derivatives with trifluoromethyl-substituted phenyl groups followed by cyclization to form the imidazole core.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Benzofuran Moiety | Provides biological activity and structural stability |
| Trifluoromethyl Group | Enhances pharmacokinetic properties |
| Imidazole Ring | Imparts potential for diverse biological activities |
Anti-Inflammatory and Analgesic Properties
Research has shown that compounds containing both benzofuran and trifluoromethyl groups exhibit significant anti-inflammatory and analgesic activities. A study indicated that derivatives synthesized from benzofuran demonstrated efficacy in reducing inflammation in various models, suggesting that the incorporation of these functional groups enhances their pharmacological profile .
Anticancer Activity
The compound's anticancer potential has been explored in various studies. For example, it was found that similar imidazole derivatives showed promising results against cancer cell lines such as MCF-7, with certain compounds inducing apoptosis in a dose-dependent manner. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation .
Antibacterial Activity
Preliminary investigations into the antibacterial properties of related compounds indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The presence of the imidazole ring is believed to contribute to this activity by disrupting bacterial cell wall synthesis or function .
Case Studies
- Anti-Cancer Activity : In a study involving tumor-bearing mice, treatment with related imidazole derivatives resulted in a significant reduction in tumor growth, demonstrating their potential as therapeutic agents in oncology .
- Inflammation Models : In animal models of inflammation, compounds derived from benzofuran exhibited reduced paw edema and inflammatory cytokine levels, indicating their potential for treating inflammatory diseases .
The biological activity of This compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and cancer progression.
- Interaction with Receptors : The trifluoromethyl group enhances binding affinity to various receptors, potentially increasing the efficacy of the compound.
Table 2: Mechanisms Associated with Biological Activities
| Activity Type | Proposed Mechanism |
|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
| Anticancer | Induction of apoptosis via mitochondrial pathways |
| Antibacterial | Disruption of bacterial cell wall synthesis |
Q & A
Q. How can researchers optimize the synthesis yield of 1-(1-benzofuran-2-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole?
Methodological Answer: Synthesis optimization involves multi-step reactions, including condensation of benzofuran-2-carboxylic acid derivatives with 3-(trifluoromethyl)benzyl mercaptan. Key parameters to vary include:
- Catalysts : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance acyl transfer efficiency .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane may reduce side reactions .
- Temperature Control : Maintain 0–5°C during imidazole ring formation to prevent decomposition of reactive intermediates .
Data Table :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Catalyst | EDCI | 65–75% |
| Solvent | DMF | 70–80% |
| Temperature | 0–5°C | 60–70% |
Q. What spectroscopic techniques are most reliable for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. The benzofuran carbonyl group typically appears at δ 165–170 ppm in -NMR, while the trifluoromethyl group shows a singlet at δ 4.1–4.3 ppm in -NMR .
- IR Spectroscopy : Identify key functional groups: C=O stretch (1680–1720 cm), C-S stretch (650–700 cm), and CF vibrations (1150–1250 cm) .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M+H] at m/z 435.08) and fragmentation patterns .
Q. How can researchers screen for biological activity in vitro?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
- Enzyme Inhibition : Test against targets like cytochrome P450 or kinases using fluorometric or colorimetric substrates. IC values can be calculated via dose-response curves .
Q. What strategies mitigate solubility challenges during biological testing?
Methodological Answer:
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering biological activity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability, which are cleaved in vivo .
Q. How can researchers assess the compound’s stability under varying pH and temperature?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 25–40°C. Monitor degradation via HPLC at 254 nm .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and compare chromatographic purity to baseline .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogenated benzofuran (e.g., Cl, Br) or substituted benzyl sulfanyl groups. Compare IC values against parent compound .
- Computational Modeling : Use docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., fungal CYP51). Prioritize analogs with lower binding energies .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
Methodological Answer:
- 2D NMR Techniques : Employ COSY and HSQC to assign overlapping proton signals. For example, distinguish imidazole ring protons (δ 6.5–7.5 ppm) from benzofuran protons .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethyl acetate/hexane mixtures. Compare bond lengths/angles to similar imidazole derivatives (C-N: ~1.33 Å; C-S: ~1.82 Å) .
Q. What protocols are recommended for in vivo pharmacokinetic testing?
Methodological Answer:
- Animal Models : Administer orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours post-dose.
- LC-MS/MS Analysis : Quantify compound levels using a C18 column and MRM transitions. Calculate AUC, C, and t .
Q. How can computational methods predict metabolic pathways?
Methodological Answer:
- In Silico Tools : Use Meteor Nexus or ADMET Predictor to identify likely Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) metabolites. Validate with in vitro microsomal assays .
- Density Functional Theory (DFT) : Calculate activation energies for metabolic reactions (e.g., CYP3A4-mediated oxidation) to prioritize stable analogs .
Q. What experimental designs evaluate synergistic effects with existing antimicrobials?
Methodological Answer:
- Checkerboard Assays : Combine the compound with fluconazole or ciprofloxacin in 96-well plates. Calculate fractional inhibitory concentration indices (FICI) to classify synergy (FICI ≤0.5) or antagonism (FICI >4) .
- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify upregulated/downregulated genes in microbial strains exposed to combination therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
